Reduced Lipophilicity Compared to Unsubstituted 3,5-Dinitrobenzonitrile
The introduction of a methyl group at the 2-position significantly reduces the calculated lipophilicity (XLogP3) of 2-Methyl-3,5-dinitrobenzonitrile compared to the unsubstituted parent compound, 3,5-dinitrobenzonitrile [1]. This shift from a LogP of 2.4 to 1.5 indicates a substantial increase in hydrophilicity, which can directly impact solubility, permeability, and distribution in both biological and environmental systems [2].
| Evidence Dimension | Lipophilicity (Calculated Partition Coefficient, XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.5 |
| Comparator Or Baseline | 3,5-Dinitrobenzonitrile: XLogP3 = 2.4 |
| Quantified Difference | ΔXLogP3 = -0.9 |
| Conditions | Computational prediction using XLogP3 3.0 (PubChem release 2025.04.14) [1] and PubChem release 2025.09.15 [2]. |
Why This Matters
This quantifiable difference in lipophilicity can be a critical factor in selecting the appropriate building block for optimizing solubility or partitioning behavior in a final molecule.
- [1] PubChem. (2007). 2-Methyl-3,5-dinitrobenzonitrile. PubChem CID 23009745. View Source
- [2] PubChem. (2005). 3,5-Dinitrobenzonitrile. PubChem CID 20062. View Source
